molecular formula C22H23NO2 B3998533 N-[(1-hydroxynaphthalen-2-yl)-(4-propan-2-ylphenyl)methyl]acetamide

N-[(1-hydroxynaphthalen-2-yl)-(4-propan-2-ylphenyl)methyl]acetamide

Cat. No.: B3998533
M. Wt: 333.4 g/mol
InChI Key: XUJLEHPOYDLXTP-UHFFFAOYSA-N
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Description

N-[(1-hydroxynaphthalen-2-yl)-(4-propan-2-ylphenyl)methyl]acetamide is a compound belonging to the class of 1-amidoalkyl-2-naphthol derivatives. These compounds are known for their diverse biological activities and are key intermediates in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-hydroxynaphthalen-2-yl)-(4-propan-2-ylphenyl)methyl]acetamide typically involves a one-pot three-component condensation reaction. This reaction includes β-naphthol, aromatic aldehydes, and amides under solvent-free conditions. Various catalysts such as sulfanilic acid, polyethylene glycol (PEG)-based dicationic acidic ionic liquids, and boric acid have been used to facilitate this reaction .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and the use of eco-friendly catalysts are employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-[(1-hydroxynaphthalen-2-yl)-(4-propan-2-ylphenyl)methyl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions are typically optimized to ensure high selectivity and yield .

Major Products: The major products formed from these reactions include derivatives with enhanced biological activities, such as acetylcholinesterase and α-glycosidase inhibitors .

Scientific Research Applications

N-[(1-hydroxynaphthalen-2-yl)-(4-propan-2-ylphenyl)methyl]acetamide has a wide range of scientific research applications. It is used in the synthesis of bioactive compounds with potential therapeutic applications in treating diseases like cancer, diabetes, and neurodegenerative disorders. Additionally, it serves as a key intermediate in the preparation of 1-aminomethyl-2-naphthol and 1,3-oxazine derivatives, which have various biological activities .

Mechanism of Action

The compound exerts its effects through mechanisms such as free radical scavenging and enzyme inhibition. It has been shown to inhibit acetylcholinesterase and α-glycosidase, which are enzymes involved in neurological and metabolic processes. The molecular targets and pathways involved include hydrogen atom transfer and sequential proton loss electron transfer mechanisms .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other 1-amidoalkyl-2-naphthol derivatives such as N-[(4-bromophenyl)-(2-hydroxynaphthalen-1-yl)methyl]acetamide and N-[furan-2-yl(2-hydroxynaphthalen-1-yl)methyl]acetamide .

Uniqueness: N-[(1-hydroxynaphthalen-2-yl)-(4-propan-2-ylphenyl)methyl]acetamide is unique due to its specific structural features and the presence of the propan-2-ylphenyl group, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[(1-hydroxynaphthalen-2-yl)-(4-propan-2-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-14(2)16-8-10-18(11-9-16)21(23-15(3)24)20-13-12-17-6-4-5-7-19(17)22(20)25/h4-14,21,25H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJLEHPOYDLXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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